molecular formula C9H17ClN2O B2377439 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride CAS No. 2230799-56-9

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride

Cat. No.: B2377439
CAS No.: 2230799-56-9
M. Wt: 204.7
InChI Key: PQHQXNQNSPNILK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride is a synthetic compound with a unique azetidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutylamine derivative with a suitable azetidinone precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction conditions often require precise temperature control and the use of solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic process. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-(Aminomethyl)benzoic acid hydrochloride
  • Berotralstat

Uniqueness

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride is unique due to its azetidinone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-(aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-9(5-10)6-11(8(9)12)7-3-2-4-7;/h7H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHQXNQNSPNILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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